3-cyano-4-fluorobenzene-1-sulfonyl fluoride
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Overview
Description
3-cyano-4-fluorobenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C₇H₃FNO₂S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties. This compound is often used in the synthesis of other chemicals and has significant importance in the development of pharmaceuticals and other functional materials .
Preparation Methods
The synthesis of 3-cyano-4-fluorobenzene-1-sulfonyl fluoride typically involves the reaction of 3-Cyano-4-fluorobenzenesulfonyl chloride with a fluorinating agent. One common method is the chlorine–fluorine exchange reaction, where the sulfonyl chloride is treated with potassium fluoride (KF) or potassium bifluoride (KHF₂) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method is favored for its efficiency and mild reaction conditions.
Chemical Reactions Analysis
3-cyano-4-fluorobenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include potassium fluoride, acetonitrile, and phase transfer catalysts. The major products formed depend on the specific reaction conditions and the nucleophiles involved.
Scientific Research Applications
3-cyano-4-fluorobenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It plays a role in the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific enzymes and proteins.
Industry: The compound is used in the production of functional materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-cyano-4-fluorobenzene-1-sulfonyl fluoride involves its ability to act as an electrophile, reacting with nucleophilic sites on target molecules. This reactivity allows it to form covalent bonds with specific amino acids in proteins, thereby inhibiting their function. This property is particularly useful in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
3-cyano-4-fluorobenzene-1-sulfonyl fluoride can be compared to other sulfonyl fluorides, such as:
4-Cyano-3-fluorobenzenesulfonyl fluoride: Similar in structure but with different reactivity and applications.
4-Fluorobenzenesulfonyl chloride: Used in similar synthetic applications but with different reactivity due to the presence of a chloride group instead of a fluoride.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable covalent bonds with target molecules, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-cyano-4-fluorobenzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO2S/c8-7-2-1-6(13(9,11)12)3-5(7)4-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFVVJPZORGMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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